molecular formula C10H22N2O B1589752 Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester CAS No. 63460-32-2

Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester

Cat. No.: B1589752
CAS No.: 63460-32-2
M. Wt: 186.29 g/mol
InChI Key: RHNDDRWPYPWKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

CME is often used as a reagent in organic synthesis and as a catalyst in various industrial processes. For example, novel carbamic esters possessing carbohydrate moieties derived from glycerol or D-glucose have been synthesized and evaluated for antifungal activity against Fusarium oxysporum, showing promising results for plant protection.


Chemical Reactions Analysis

Compounds derived from carbamimidic acid, like pyridine-bridged carboxamide Schiff’s bases, have been synthesized and screened for bactericidal and fungicidal activities. These compounds exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents.


Physical and Chemical Properties Analysis

CME has a molecular weight of 200.3211 g/mol . It is a liquid at room temperature, with a boiling point of 299.396 °C at 760 mmHg . It should be stored in a light-sensitive, inert atmosphere at 2-8℃ .

Scientific Research Applications

Synthesis and Activity in Agriculture

Research has shown the synthesis of novel compounds with potential agricultural applications. For example, novel carbamic esters possessing carbohydrate moieties derived from glycerol or D-glucose have been synthesized and evaluated for antifungal activity against Fusarium oxysporum, showing promising results for plant protection (Rafin et al., 2000).

Antimicrobial Agents

Compounds derived from carbamimidic acid, like pyridine-bridged carboxamide Schiff's bases, have been synthesized and screened for bactericidal and fungicidal activities. These compounds exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents (Al-Omar & Amr, 2010).

Industrial Applications

The bis(2-ethylhexyl)ester of sebacic acid, a compound related to carbamimidic acid esters, is a synthetic lubricant with applications in aerospace, automobile, and manufacturing industries. Its synthesis under subcritical and near-critical conditions without external catalysts offers an economic and environmentally friendly route (Narayan & Madras, 2017).

Pharmaceutical Research

Carbamate esters have been investigated for their effects on neurite outgrowth in differentiating human neuroblastoma cells, with findings indicating potential neurotoxicity mechanisms at sublethal concentrations (Chang et al., 2006). Additionally, kinetic resolution of racemic carboxylic acids using achiral alcohols has been explored for producing optically active carboxylic esters, which could have implications in synthesizing chiral pharmaceuticals (Shiina et al., 2008).

Mechanism of Action

While the exact mechanism of action of CME is not specified in the search results, it has been found to have a number of biochemical and physiological effects. For instance, carbamate esters have been investigated for their effects on neurite outgrowth in differentiating human neuroblastoma cells, with findings indicating potential neurotoxicity mechanisms at sublethal concentrations.

Safety and Hazards

CME is classified as a hazardous substance, with hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Properties

IUPAC Name

propan-2-yl N,N'-di(propan-2-yl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNDDRWPYPWKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462609
Record name Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63460-32-2
Record name Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.